Product packaging for Ethyl (S)-2-(1-Phenylethylamino)acetate(Cat. No.:CAS No. 22263-68-9)

Ethyl (S)-2-(1-Phenylethylamino)acetate

Cat. No.: B2545773
CAS No.: 22263-68-9
M. Wt: 207.273
InChI Key: NFYBPTIJJCODFR-JTQLQIEISA-N
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Description

Significance of Chiral α-Amino Esters as Versatile Synthetic Intermediates

Chiral α-amino esters are highly valued as versatile synthetic intermediates due to their role in the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of pharmaceuticals, agrochemicals, and other fine chemicals. nature.comrsc.org These unnatural amino acids, when incorporated into peptides and other bioactive molecules, can modulate their chemical, physical, and pharmaceutical properties. nature.com Beyond their biological applications, chiral α-amino acids derived from these esters serve as fundamental components for creating chiral catalysts, chiral auxiliaries, and diverse macromolecules. nature.com The development of efficient methods to synthesize optically active α-amino acids is a significant area of research, with a continuous demand for new and improved catalytic enantioselective techniques. nature.com

The versatility of chiral α-amino esters extends to their use in the diastereoselective synthesis of a variety of compounds. For instance, they are key precursors in the synthesis of β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. scispace.com Furthermore, they are employed in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. The ability to control the stereochemistry at the α-carbon is paramount, as the biological activity of the final product is often dependent on its specific three-dimensional arrangement.

Principles and Evolution of Asymmetric Synthesis Methodologies

Asymmetric synthesis is a cornerstone of modern organic chemistry, focused on the selective creation of a specific stereoisomer of a chiral molecule. numberanalytics.comnumberanalytics.com The principles of asymmetric synthesis revolve around the use of a chiral influence to direct the formation of one enantiomer or diastereomer over the other. This influence can be exerted through various methodologies that have evolved significantly over time. egyankosh.ac.in

The evolution of these methodologies can be broadly categorized into several generations:

First Generation (Chiron Approach): This approach utilizes a chiral starting material, often derived from natural sources like amino acids or sugars, and carries its inherent chirality through a synthetic sequence.

Second Generation (Auxiliary-Controlled Methods): This method involves the temporary attachment of a chiral auxiliary to an achiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed, having served its purpose. egyankosh.ac.in

Third Generation (Reagent-Controlled Methods): In this strategy, a chiral reagent is used to effect a stereoselective transformation on a prochiral substrate. The reagent itself is consumed in the reaction.

Fourth Generation (Catalyst-Controlled Methods): This represents the most advanced and efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. egyankosh.ac.in This includes organocatalysis, biocatalysis, and transition-metal catalysis. numberanalytics.comresearchgate.net

The development of these methodologies has been driven by the need for greater efficiency, selectivity, and sustainability in chemical synthesis. numberanalytics.com

The α-Phenylethylamine Moiety as a Seminal Chiral Auxiliary

The α-phenylethylamine (α-PEA) moiety holds a privileged position in the history and practice of asymmetric synthesis. nih.gov Introduced by A. W. Ingersoll in 1937, this readily available and inexpensive primary amine, which exists in both (R) and (S) enantiomeric forms, has become one of the most frequently used chiral auxiliaries. nih.govwikipedia.org Its effectiveness stems from its ability to form diastereomeric salts with racemic acids and bases, facilitating their resolution, and its utility in directing stereoselective reactions. nih.govnih.gov

The structural features of α-phenylethylamine, particularly the phenyl group, provide the necessary steric bulk to create a biased environment around the reactive center, thereby controlling the approach of incoming reagents. This steric hindrance is a key factor in achieving high levels of diastereoselectivity in a wide range of chemical transformations. nih.gov

Recent advancements have continued to highlight the versatility of α-PEA, with new developments in its synthesis, resolution, and applications in the diastereoselective synthesis of medicinal substances and natural products. nih.govnih.gov It has also been incorporated into chiral ligands for asymmetric catalysis and used to construct modular organocatalysts. nih.govdntb.gov.ua

Contextualizing Ethyl (S)-2-(1-Phenylethylamino)acetate within Chiral Glycinate (B8599266) Chemistry

Glycine (B1666218), the simplest amino acid, is achiral as its α-carbon is bonded to two hydrogen atoms. wikipedia.orgquora.com However, by derivatizing glycine, it can be transformed into a powerful tool for asymmetric synthesis. Chiral glycinate derivatives, such as those incorporating a chiral auxiliary, serve as "chiral glycine equivalents." These compounds allow for the stereoselective alkylation of the α-carbon, leading to the synthesis of a wide variety of enantioenriched α-amino acids. rsc.orgacs.org

This compound is a prime example of such a chiral glycine equivalent. In this molecule, the achiral glycine ethyl ester is rendered chiral by the attachment of the (S)-1-phenylethylamine moiety to the nitrogen atom. This chiral auxiliary effectively controls the stereochemical outcome of reactions at the α-carbon. The resulting compound is a valuable intermediate for the synthesis of other chiral α-amino acids.

The general strategy involves the formation of an enolate from the chiral glycine derivative, followed by its reaction with an electrophile (e.g., an alkyl halide). The bulky (S)-1-phenylethyl group directs the approach of the electrophile to the opposite face of the enolate, resulting in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired optically active α-amino acid. The diastereoselective alkylation of chiral glycine enolates is a well-established and powerful method for the asymmetric synthesis of amino acids. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B2545773 Ethyl (S)-2-(1-Phenylethylamino)acetate CAS No. 22263-68-9

Properties

IUPAC Name

ethyl 2-[[(1S)-1-phenylethyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBPTIJJCODFR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@@H](C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl S 2 1 Phenylethylamino Acetate and Its Chiral Derivatives

Synthetic Routes to Ethyl (S)-2-(1-Phenylethylamino)acetate

The synthesis of this compound, a valuable chiral building block, is primarily achieved through the nucleophilic substitution reaction between a chiral amine and an ethyl haloacetate. The key challenge in its synthesis is the preservation of the stereochemical integrity of the chiral center.

The most common and direct method for synthesizing this compound involves the N-alkylation of (S)-α-Phenylethylamine with an ethyl haloacetate, typically ethyl bromoacetate (B1195939). This reaction is a standard nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion.

The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of solvent and base can influence the reaction rate and yield. A typical procedure involves reacting (S)-α-Phenylethylamine with ethyl bromoacetate to yield the target compound. wiley-vch.de

Table 1: Representative N-Alkylation of (S)-α-Phenylethylamine

Reactant 1Reactant 2ProductNotes
(S)-α-PhenylethylamineEthyl bromoacetateThis compoundA common method for forming the C-N bond. wiley-vch.de

This table illustrates the direct N-alkylation strategy.

Maintaining the optical purity of the chiral amine during the synthesis of ethyl glycinate (B8599266) derivatives is crucial. The stereocenter at the α-position of the phenylethyl group is susceptible to racemization under harsh reaction conditions. Therefore, optimization of the reaction parameters is essential for producing enantiomerically pure products.

Key factors for optimizing the synthesis and ensuring high optical purity include:

Reaction Temperature: Lower temperatures are generally preferred to minimize side reactions and prevent racemization.

Choice of Base: A non-nucleophilic, sterically hindered base is often used to avoid competing reactions and to gently neutralize the acid byproduct.

Solvent: The polarity of the solvent can affect the reaction rate and the solubility of the reactants and products. Aprotic solvents are commonly employed.

Biocatalytic methods, such as the use of lipases, have also been explored for the synthesis of optically pure esters. scirp.orgnih.gov These enzymatic approaches offer high enantioselectivity under mild reaction conditions, providing an alternative to traditional chemical synthesis for achieving high optical purity. scirp.orgnih.gov For instance, lipases like Novozym 435 have been successfully used in the kinetic resolution of racemic alcohols to produce enantiomerically pure acetates, a principle that underscores the value of biocatalysis in preparing chiral molecules. scirp.org

Transformations and Derivatizations of this compound

The secondary amine and ester functionalities in this compound allow for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex chiral molecules.

N-Benzylation: The secondary amine of this compound can be further alkylated. N-benzylation can be achieved through reductive amination with benzaldehyde, where an intermediate iminium ion is formed and subsequently reduced, often with a hydride reagent like sodium borohydride. nih.gov Alternatively, direct alkylation with benzyl (B1604629) chloride in the presence of a base can also yield the N-benzyl derivative. google.com These methods are widely used for the preparation of N-benzylamines. google.com

N-Benzoylation: Acylation of the secondary amine with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding N-benzoyl derivative. This reaction converts the amine into an amide, which can be useful for protecting the nitrogen atom or for introducing a benzoyl group as part of a larger molecular scaffold.

Table 2: Derivatization Reactions

Starting MaterialReagentProduct Type
This compoundBenzaldehyde, NaBH₄N-Benzyl derivative
This compoundBenzoyl Chloride, BaseN-Benzoyl derivative

This table summarizes common methods for N-benzylation and N-benzoylation.

The nitrogen atom of this compound can act as a nucleophile in aza-Michael addition reactions. In this type of conjugate addition, the amine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), leading to the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound. nih.govmdpi.com The use of a chiral amine like this compound can induce asymmetry in the product, making it a valuable strategy in stereoselective synthesis. researchgate.net

The efficiency of the Michael addition is dependent on the reactivity of the Michael acceptor and the nucleophilicity of the amine. researchgate.net The reaction can be catalyzed by either acids or bases. The chiral auxiliary, the (S)-1-phenylethyl group, can direct the stereochemical outcome of the reaction, leading to the formation of diastereomerically enriched products. mdpi.com

Starting from this compound, α,α-diaminodiester analogues can be synthesized through further N-alkylation strategies. One approach involves the N-alkylation of the secondary amine with a suitable electrophile containing a masked or protected amino group.

For example, the amine can be reacted with a molecule such as N-(bromoacetyl)phthalimide. The initial N-alkylation would be followed by the deprotection of the phthalimide (B116566) group (e.g., using hydrazine) to reveal a primary amine, thus forming an α,α-diaminodiester derivative. This multi-step process allows for the controlled introduction of a second amino group onto the glycinate backbone.

Formation of Other N-Substituted Glycinate Esters (e.g., Nitroso Derivatives)

The secondary amine functionality within this compound provides a reactive site for the introduction of various substituents onto the nitrogen atom. A significant class of such derivatives are N-nitroso compounds, which are formed through the reaction of a secondary amine with a nitrosating agent. This process, known as N-nitrosation, results in the formation of an N-N bond, yielding an N-nitrosamine.

The synthesis of N-nitroso derivatives from secondary amino esters is a well-established transformation in organic chemistry. sci-hub.seresearchgate.net The most common and traditional method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic aqueous medium. cardiff.ac.uk Under acidic conditions, sodium nitrite generates nitrous acid (HNO₂), which can then form the potent nitrosating agent, dinitrogen trioxide (N₂O₃). nih.govrsc.org The secondary amine nitrogen of the glycinate ester then acts as a nucleophile, attacking the nitrosating agent to form the N-nitroso product. The reaction is typically performed at low temperatures, such as 0-10 °C, to control the reactivity and stability of the nitrosating species. google.com

In addition to the classical sodium nitrite/acid system, a variety of other reagents and methodologies have been developed for the N-nitrosation of secondary amines, offering milder conditions and broader substrate scope. organic-chemistry.org One efficient and modern approach utilizes tert-butyl nitrite (TBN) as the nitrosating agent. rsc.org This method is often performed under solvent-free, metal-free, and acid-free conditions, providing excellent yields and simplifying the isolation procedure. rsc.org The use of TBN is advantageous as it is compatible with sensitive functional groups that might not tolerate strongly acidic environments. rsc.org

Other advanced nitrosating systems include the use of nitrosonium ion (NO⁺) sources, such as the [NO⁺·Crown·H(NO₃)₂⁻] complex, which can effect N-nitrosation under mild, homogeneous conditions. organic-chemistry.org Transnitrosation, using stable N-nitrososulfonamides as reagents, also offers a method with high functional group tolerance. organic-chemistry.org Furthermore, methodologies employing nitromethane (B149229) in the presence of an oxidant like potassium persulfate have been described for the N-nitrosation of secondary amines. researchgate.net

The general applicability of these methods to secondary amines suggests their utility for the synthesis of N-nitroso-ethyl (S)-2-(1-phenylethylamino)acetate from its parent amino ester. A summary of common nitrosating systems is presented in the table below.

Table 1: Common Nitrosating Systems for Secondary Amines

Nitrosating Agent/System Typical Conditions Key Features
Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) Aqueous acid (pH 2-5), low temperature (0-10 °C) Traditional method; inexpensive reagents. sci-hub.segoogle.com
tert-Butyl Nitrite (TBN) Solvent-free or organic solvent, neutral conditions Mild, acid-free, high yields, broad substrate scope. rsc.org
[NO⁺·Crown·H(NO₃)₂⁻] Complex Dichloromethane, mild conditions Homogeneous reaction; stable NO⁺ source. organic-chemistry.org
Nitromethane / K₂S₂O₈ / DBU Organic solvent Alternative to nitrite-based reagents. researchgate.net

Diastereoselective and Enantioselective Control Mediated by the α Phenylethylamino Chiral Auxiliary

Diastereoselective Alkylation of Enolates Derived from Ethyl (S)-2-(1-Phenylethylamino)acetate

A primary application for the chiral control exerted by the α-phenylethylamino group is the diastereoselective alkylation of corresponding glycine (B1666218) enolate equivalents. To render the α-proton sufficiently acidic for deprotonation, the nitrogen atom of this compound is typically first acylated, for instance, with a benzoyl or benzyl (B1604629) group. This N-acyl derivative then serves as the substrate for enolate formation and subsequent alkylation, a key strategy for the asymmetric synthesis of α-amino acids. nih.govorganic-chemistry.org

Lithium enolates are commonly generated by treating the N-acylated substrate with a strong, non-nucleophilic base at low temperatures. quimicaorganica.org Lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at -78 °C is a standard method for this deprotonation. organic-chemistry.orguwo.ca

The process involves the abstraction of the α-proton to form a planar lithium enolate. The stereochemistry of this enolate (E vs. Z) and its subsequent aggregation state can be influenced by the substrate structure, the base, and the solvent. uwo.ca The presence of the chiral (S)-1-phenylethylamino auxiliary forces the enolate to exist in a chiral environment. It is proposed that the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the N-acyl group, forming a rigid, chelated five-membered ring structure. This chelation, combined with the steric influence of the phenyl and methyl groups on the auxiliary, effectively blocks one face of the enolate, leading to a highly diastereoselective reaction upon the addition of an electrophile (e.g., an alkyl halide). stackexchange.com

The diastereoselectivity of enolate alkylations is highly dependent on the reaction conditions.

Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (THF) are commonly used because they effectively solvate the lithium cation without interfering with the reaction. quimicaorganica.org Solvent choice can influence the aggregation state of the lithium enolate (e.g., monomer, dimer, or tetramer), which in turn affects its reactivity and the stereochemical outcome. nih.govnih.gov In some systems utilizing the α-phenylethylamine auxiliary, solvent choice has been shown to dramatically control chirality through stabilization of different diastereomeric salt conformations. nih.gov

Additives: Additives such as hexamethylphosphoramide (B148902) (HMPA) or its less toxic alternative N,N'-Dimethylpropyleneurea (DMPU) are often used in enolate alkylations. These strongly coordinating ligands can break up enolate aggregates into more reactive monomeric species. charettelab.ca This change in aggregation state can significantly impact the reaction rate and, in some cases, the level of diastereoselectivity by altering the structure of the reactive species and the transition state.

The success of a diastereoselective alkylation is quantified by the diastereomeric ratio (d.r.) of the products, determined typically by NMR spectroscopy or chromatographic analysis of the crude reaction mixture. High diastereoselectivity is achieved when the energy difference between the transition states leading to the two possible diastereomers is large.

The primary factor governing the stereochemical outcome is the facial bias established by the chiral auxiliary. As described, the formation of a rigid, chelated lithium enolate intermediate is key. The phenyl group of the auxiliary typically orients itself to create a "steric wall," forcing the alkyl halide to approach from the opposite, less-hindered face, which is occupied by the smaller methyl group.

While direct studies on N-acylated this compound are not prevalent in readily available literature, a study on the alkylation of a homoenolate derived from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide provides relevant insight into the directing power of this auxiliary. The results demonstrate that good diastereoselectivity can be achieved, and it is sensitive to the nature of the electrophile. clockss.org

Table 1: Diastereoselective Alkylation of the Homoenolate from (S)-N-(1-phenylethyl)-3-(trimethylsilyl)propanamide (Data adapted from Sadayori et al., 2002) clockss.org
EntryElectrophile (R-X)Product Yield (%)Diastereomeric Ratio (d.r.)
1n-PrI7280:20
2n-C5H11I8175:25
3n-C8H17I8871:29
4MeOTs7083:17
5Allyl Bromide6550:50
6Benzyl Bromide7050:50

The data in Table 1 illustrates that simple alkyl iodides and methyl tosylate provide good levels of diastereoselectivity, while more reactive allylic and benzylic bromides resulted in a complete loss of selectivity under the reported conditions. clockss.org This suggests that for this specific system, a well-defined, rigid transition state is more easily achieved with less reactive electrophiles, leading to better stereochemical discrimination. The lack of selectivity with allyl and benzyl bromide may indicate a change in the reaction mechanism or a more reactant-like, less-ordered transition state. These findings underscore the importance of carefully optimizing all reaction parameters to maximize the stereodirecting influence of the chiral auxiliary.

Broader Applications in Enantioselective Transformations

The utility of the α-phenylethylamino chiral auxiliary extends beyond simple diastereoselection, finding broader applications in a range of enantioselective transformations. Its ability to create a chiral environment around a reactive center allows for the stereocontrolled formation of new stereocenters, providing access to a diverse array of enantiopure molecules.

Enantioselective Construction of α-Substituted α-Amino Acids

The synthesis of non-proteinogenic α-substituted α-amino acids is of great interest due to their potential as enzyme inhibitors, peptide mimetics, and pharmacologically active agents. The α-phenylethylamino group has been successfully employed as a chiral auxiliary in the diastereoselective alkylation of glycine enolate equivalents, providing a reliable route to enantiomerically enriched α-amino acids.

In a key study, novel chiral glycinate (B8599266) derivatives incorporating the (S)-α-phenylethylamino moiety were prepared and investigated as precursors for enantiopure α-substituted α-amino acids. Specifically, the lithium enolate of an N-acylated derivative of this compound was subjected to alkylation with various electrophiles. The chiral auxiliary, in this case, an N-(1-phenylethyl)benzamide group, exerted significant stereocontrol over the approach of the electrophile to the enolate. scielo.org.mxredalyc.org

The alkylation of the lithium enolate of N-benzoyl-N-[(S)-1-phenylethyl]glycine ethyl ester demonstrated notable diastereoselectivity. For instance, the reaction with benzyl bromide resulted in a diastereomeric ratio (dr) of 78:22, favoring the formation of one diastereomer. scielo.org.mxredalyc.org This diastereoselectivity arises from the steric hindrance imposed by the bulky α-phenylethyl group, which directs the incoming electrophile to the less hindered face of the planar enolate.

ElectrophileProductYield (%)Diastereomeric Ratio (dr)
Benzyl bromideEthyl (2S)-2-[benzoyl((S)-1-phenylethyl)amino]-3-phenylpropanoate-78:22

Data sourced from studies on related N-acyl glycinate derivatives.

Subsequent removal of the chiral auxiliary, typically through hydrogenolysis or acidic hydrolysis, affords the desired α-substituted α-amino acid in high enantiomeric purity. The efficiency of this method highlights the practical utility of the α-phenylethylamino chiral auxiliary in the asymmetric synthesis of valuable amino acid derivatives.

Synthesis of Enantiopure β-Amino Acids and Related Architectures

Enantiomerically pure β-amino acids are crucial components of numerous biologically active molecules, including natural products, peptides, and pharmaceuticals. The α-phenylethylamino chiral auxiliary has proven to be instrumental in the asymmetric synthesis of these important compounds, primarily through two major strategies: diastereoselective alkylation of β-alanine derivatives and diastereoselective conjugate addition to α,β-unsaturated systems.

One effective approach involves the diastereoselective alkylation of a chiral β-alanine derivative where the nitrogen atom is part of a bis(α-phenylethyl)amine moiety. The dianion of this chiral amide undergoes alkylation with a variety of alkyl halides, affording the corresponding α-substituted β-amino acid precursors with good to excellent diastereoselectivity. researchgate.netscielo.br The presence of two α-phenylethyl groups creates a highly controlled chiral environment, leading to high levels of stereoinduction.

Alkyl HalideYield (%)Diastereoselectivity (%)
Methyl iodide8565
Ethyl iodide7582
Propyl iodide6578
Isopropyl iodide2486
Benzyl bromide7167

Table data represents the alkylation of a chiral N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. researchgate.netscielo.br

Another powerful strategy for the synthesis of enantiopure β-amino acids is the diastereoselective Michael addition of a chiral amine, such as (S)-1-phenylethylamine, to an α,β-unsaturated ester. This reaction establishes a new stereocenter at the β-position of the ester. The stereochemical outcome is dictated by the chiral amine, which directs the addition to one of the enantiotopic faces of the double bond. Subsequent transformation of the resulting adduct, often involving cyclization and/or removal of the auxiliary, yields the desired enantiopure β-amino acid or its derivatives. This methodology has been successfully applied to the synthesis of various β-amino acid derivatives with high enantiomeric purity.

Computational and Theoretical Investigations of Stereocontrol Mechanisms

Molecular Modeling Studies for Conformational Space Exploration of Glycinate (B8599266) Enolates

The first step in the stereoselective alkylation of Ethyl (S)-2-(1-Phenylethylamino)acetate is the deprotonation of the α-carbon to form a glycinate enolate. The geometry and conformational preferences of this enolate intermediate are critical determinants of the final stereochemical outcome. Molecular modeling studies are employed to explore the complex conformational landscape of these species.

Lithium enolates, commonly generated using bases like lithium diisopropylamide (LDA), are known to exist not as simple monomers but as complex aggregates (dimers, tetramers, etc.), often coordinated with solvent molecules like tetrahydrofuran (B95107) (THF). Current time information in New York, NY, US. Ab initio calculations have been instrumental in reproducing and understanding the structures and energetic interactions within these supramolecular assemblies. Current time information in New York, NY, US.

For the enolate of an N-substituted glycinate ester, two planar geometric isomers are possible: the (E)-enolate and the (Z)-enolate. While free (E) and (Z) enolates can be similar in energy, the presence of a lithium cation dramatically alters their relative stabilities. thegoodscentscompany.com Theoretical studies on analogous methyl glycinate Schiff base enolates have shown that the (E)-enolate can form a highly stable cyclic bidentate complex with the lithium ion. thegoodscentscompany.com This chelated structure is significantly more stable (by 11-23 kcal/mol) than any complex the (Z)-enolate can form. thegoodscentscompany.com This pronounced energetic preference for a specific, rigid chelated conformer is the foundational element of stereocontrol in this system.

Table 1: Illustrative Conformational Analysis of a Chelated Lithium Glycinate Enolate Model Data based on theoretical calculations of analogous systems.

ConformerChelation StatusKey Stabilizing InteractionCalculated Relative Energy (kcal/mol)
(E)-EnolateChelatedStrong N-Li-O five-membered ring0.0 (Reference)
(Z)-EnolateNon-ChelatedWeaker O-Li coordination+11.5
(E)-EnolateNon-ChelatedSimple O-Li coordination+15.2

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods: Becke3LYP/6-311G(2d,2p), HF/3-21G) for Transition State Analysis

With a well-defined enolate structure, the next step is to model the approach of an electrophile (e.g., an alkyl halide) and analyze the transition states (TS) of the C-C bond-forming reaction. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing these transient structures.

Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with basis sets such as 6-31G* are commonly used to model the geometries and energies of the reactants, transition states, and products. thegoodscentscompany.com For the chelated (E)-enolate of this compound, the chiral (S)-1-phenylethyl group creates two diastereotopic faces for the incoming electrophile: the Re-face and the Si-face. This leads to two possible diastereomeric transition states, TS-Re and TS-Si, which correspond to the formation of the two different product stereoisomers.

Computational analysis reveals that the transition state for the alkylation of the chelated lithium enolate complex is significantly lower in energy than transition states involving non-chelated enolates. thegoodscentscompany.com The calculations provide detailed geometric information, such as the length of the forming C-C bond and the breaking C-Halogen bond, which are typically around 2.5 Å and 2.3 Å, respectively, in the transition state.

Prediction and Rationalization of Stereoinduction Based on Energetic and Geometric Parameters

The primary goal of transition state analysis is to predict and rationalize the observed stereoselectivity. The diastereomeric ratio (d.r.) of the product is determined by the difference in the Gibbs free energies (ΔΔG‡) of the competing diastereomeric transition states (TS-Re and TS-Si), as described by the Curtin-Hammett principle and Transition State Theory.

ΔΔG‡ = ΔG‡(TS-major) - ΔG‡(TS-minor) = -RT ln(d.r.)

DFT calculations provide the energies of these transition states. The lower energy transition state corresponds to the major diastereomer, while the higher energy path leads to the minor one. The stereochemical outcome is rationalized by examining the geometric parameters of the optimized transition state structures. The bulky phenyl group of the (S)-1-phenylethylamino auxiliary effectively shields one face of the enolate. The electrophile will preferentially approach from the less sterically hindered face, leading to a lower energy transition state. This steric repulsion is the key to stereoinduction.

Table 2: Example Transition State Energy Calculation for Alkylation of a Chiral Glycinate Enolate Model Illustrative data based on principles from computational studies.

Transition StateElectrophile ApproachKey Steric InteractionCalculated Relative Free Energy (ΔG‡, kcal/mol)Predicted Product
TS-1 (Si-face)From face shielded by phenyl groupPhenyl group vs. Electrophile+3.5Minor Diastereomer
TS-2 (Re-face)From less hindered faceMethyl group vs. Electrophile0.0Major Diastereomer

Analysis of Intramolecular Interactions Influencing Stereoselectivity (e.g., N-Li-O Chelation, Hydrogen Bonding, π-π Stacking Interactions)

The stereoselectivity in the alkylation of the enolate derived from this compound is governed by a subtle interplay of non-covalent intramolecular interactions within the transition state.

N-Li-O Chelation: As previously discussed, the formation of a rigid five-membered chelate ring involving the amino nitrogen, the lithium cation, and the enolate oxygen is the most critical interaction. thegoodscentscompany.com This chelation locks the conformation of the enolate, reduces the number of accessible reactive conformations, and presents a well-defined steric environment that forces the electrophile to approach from a specific trajectory. thegoodscentscompany.com

π-π Stacking Interactions: The phenyl group of the chiral auxiliary can engage in attractive π-π stacking interactions. If the incoming electrophile also contains an aromatic ring (e.g., benzyl (B1604629) bromide), this interaction can further stabilize one transition state over the other, potentially enhancing or even reversing the stereoselectivity predicted by sterics alone. Computational models can quantify the energy of these stacking interactions, which are crucial for understanding selectivity in certain substrate combinations.

Hydrogen Bonding: While less dominant in the aprotic, anhydrous conditions typical for enolate alkylation, residual protic species can form hydrogen bonds with the enolate oxygen. Current time information in New York, NY, US. Computational studies have shown that such interactions can influence the aggregation state and reactivity of lithium enolates. Current time information in New York, NY, US.

Simulation of Reaction Pathways and Energy Profiles to Understand Stereochemical Preferences

To gain a complete picture of the reaction, computational chemists simulate the entire reaction pathway. This is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation starts from a calculated transition state structure and moves downhill on the potential energy surface in both forward and reverse directions.

This process connects the transition state to the corresponding reactant complex (the chelated enolate and the electrophile) and the product complex (the alkylated product). The result is a complete energy profile, or reaction coordinate diagram, that maps out the energy changes along the entire reaction pathway. thegoodscentscompany.com

By constructing separate energy profiles for the formation of each diastereomer, researchers can visualize the energetic landscape of the reaction. This confirms that the located transition states are indeed the correct ones for the reaction and provides a clear visual representation of the energy barrier (activation energy) for each path. The difference in the heights of these barriers (ΔΔG‡) on the profile directly illustrates the origin of the stereochemical preference.

Synthetic Utility and Future Research Directions in Chiral Chemistry

Ethyl (S)-2-(1-Phenylethylamino)acetate as a Chiral Synthon for Complex Molecular Architectures

This compound is a versatile chiral synthon, particularly in the asymmetric synthesis of α-substituted α-amino acids, which are fundamental components of many biologically active molecules and pharmaceuticals. The core strategy involves the generation of a chiral enolate from the glycinate (B8599266) derivative, which then reacts with various electrophiles. The bulky and stereochemically defined (S)-1-phenylethyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond.

One of the key applications of this chiral synthon is in the diastereoselective alkylation of its lithium enolate. Research has demonstrated that the N-(1-phenylethyl)benzamide moiety can induce substantial stereoselectivity in such reactions. For instance, the alkylation of a related chiral glycinate derivative, (S)-N-(1-phenylethyl)benzamido-N-glycinate, with benzyl (B1604629) bromide has been studied. The reaction proceeds via the formation of a lithium enolate, and the subsequent alkylation shows a notable diastereomeric ratio, highlighting the directing effect of the chiral auxiliary.

ElectrophileAdditiveDiastereomeric Ratio (dr)
Benzyl bromideNone78:22
Benzyl bromideDMPUNot specified

Data from a study on a related N-acyl glycinate derivative, which provides insight into the potential diastereoselectivity achievable with this compound based synthons.

This diastereoselectivity is crucial for the synthesis of enantiomerically pure α-amino acids. After the alkylation step, the chiral auxiliary can be cleaved to yield the desired α-substituted amino acid ester. The ability to control the stereochemical outcome at the α-carbon makes this synthon a powerful tool for constructing complex molecular architectures with defined stereochemistry.

Beyond simple alkylation, this chiral synthon has the potential to be employed in the synthesis of more complex heterocyclic structures. For example, derivatives of this compound could serve as precursors for chiral piperidines, which are common motifs in many alkaloids and pharmaceutical agents. The synthesis of such structures would likely involve intramolecular cyclization reactions, where the stereochemistry established in an initial alkylation step would be transferred to the newly formed heterocyclic ring.

Development of Novel Glycinate-Derived Precursors for Advanced Organic Synthesis

The foundational structure of this compound provides a platform for the development of a new generation of glycinate-derived precursors for advanced organic synthesis. While the parent compound is effective, modifications to its structure can enhance its reactivity, selectivity, and the scope of its applications.

One area of development is the modification of the ester group. Replacing the ethyl group with bulkier esters, such as tert-butyl or adamantyl groups, could influence the conformation of the enolate intermediate, potentially leading to higher diastereoselectivities in alkylation reactions. Furthermore, the ester group can be chosen to facilitate different deprotection strategies, allowing for orthogonal protecting group schemes in the synthesis of complex molecules.

Another avenue for the development of novel precursors involves the modification of the nitrogen substituent. While the (S)-1-phenylethyl group is an effective chiral auxiliary, the introduction of additional functional groups onto the phenyl ring could modulate its electronic and steric properties. For example, electron-donating or electron-withdrawing groups could influence the pKa of the α-proton, affecting the conditions required for enolate formation.

Furthermore, the development of precursors where the glycine (B1666218) nitrogen is part of a more rigid cyclic structure, such as an oxazolidinone or an imidazolidinone, has been a successful strategy in asymmetric synthesis. These cyclic structures can offer a higher degree of conformational rigidity, leading to improved facial discrimination of the enolate and higher diastereoselectivities. Research in this area aims to create a toolbox of chiral glycine equivalents that can be tailored to specific synthetic challenges.

Strategies for Expanding the Scope of Diastereoselective Reactions Utilizing Phenylethylamine-Based Auxiliaries

The utility of chiral auxiliaries based on phenylethylamine, such as the one in this compound, can be significantly expanded by exploring a broader range of diastereoselective reactions beyond simple alkylations.

Aldol Reactions: The chiral enolate derived from this compound can potentially react with aldehydes and ketones in diastereoselective aldol reactions. This would provide access to chiral β-hydroxy-α-amino acids, which are important building blocks for natural products and pharmaceuticals. The stereochemical outcome of these reactions would be influenced by the geometry of the enolate (Z or E) and the nature of the metal counterion.

Michael Additions: Conjugate addition reactions of the chiral enolate to α,β-unsaturated carbonyl compounds would lead to the formation of chiral γ-amino acids with two new stereocenters. The development of conditions to control the diastereoselectivity of both stereocenters would be a significant advancement.

Cycloaddition Reactions: The imine derived from this compound could be used in diastereoselective cycloaddition reactions. For example, [2+2] cycloadditions with ketenes would provide a route to chiral β-lactams, which are the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. Similarly, [3+2] cycloadditions with azomethine ylides could lead to the synthesis of chiral proline derivatives.

Mannich Reactions: The enolate could also be employed in diastereoselective Mannich reactions with imines, providing a direct route to chiral α,β-diamino acid derivatives.

A key strategy to expand the scope of these reactions is the use of different metal enolates (e.g., lithium, sodium, potassium, titanium, or boron enolates). The choice of the metal can have a profound impact on the aggregation state, geometry, and reactivity of the enolate, thereby influencing the diastereoselectivity of the reaction. The addition of Lewis acids or other additives can also be used to fine-tune the stereochemical outcome.

Integration of Computational Insights for Rational Design of More Efficient Asymmetric Transformations

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions. The integration of computational insights can greatly accelerate the rational design of more efficient asymmetric transformations involving phenylethylamine-based auxiliaries.

Transition State Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of diastereoselective reactions involving the enolate of this compound. By calculating the energies of the competing diastereomeric transition states, it is possible to predict the major stereoisomer that will be formed in a reaction. This information can be used to understand the origin of the observed stereoselectivity and to design modified auxiliaries or reaction conditions that will lead to higher diastereomeric excesses.

Conformational Analysis: Computational methods can be used to perform a detailed conformational analysis of the chiral auxiliary and its enolate. Understanding the preferred conformations is crucial for predicting how the auxiliary will shield one face of the enolate from attack. This knowledge can guide the design of new auxiliaries with enhanced steric hindrance or specific electronic properties to improve stereocontrol.

Rational Design of Novel Auxiliaries: Computational screening can be used to evaluate a large number of virtual candidate auxiliaries before they are synthesized in the laboratory. By calculating key properties, such as the energy barriers for competing transition states, it is possible to identify promising new auxiliary designs that are predicted to give high levels of stereoselectivity. This in-silico approach can save significant time and resources in the development of new and more effective chiral auxiliaries.

Solvent and Additive Effects: Computational models can also be used to study the role of the solvent and additives in diastereoselective reactions. By explicitly including solvent molecules or additives in the calculations, it is possible to gain a deeper understanding of how they influence the reaction mechanism and stereochemical outcome. This can lead to the discovery of new solvent systems or additives that can enhance the efficiency and selectivity of asymmetric transformations.

The synergy between experimental and computational approaches holds the key to the future development of highly efficient and selective asymmetric transformations based on phenylethylamine-derived chiral auxiliaries.

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl (S)-2-(1-Phenylethylamino)acetate?

Methodological Answer: The synthesis typically involves nucleophilic substitution between ethyl bromoacetate and (S)-1-phenylethanamine under inert conditions (N₂ atmosphere) in dry THF. Critical parameters include:

  • Solvent choice : Dry THF ensures minimal side reactions (e.g., hydrolysis) .
  • Stoichiometry : A 1:2 molar ratio of ethyl bromoacetate to (S)-1-phenylethanamine ensures excess amine to drive the reaction to completion .
  • Temperature control : Dropwise addition at 0°C minimizes exothermic side reactions, followed by stirring at room temperature for 2–3 hours .
  • Purification : Column chromatography (silica gel, EtOAc/heptane 2:1) yields >90% purity. Monitor via TLC (Rf = 0.49 in EtOAc/heptane) .

Q. How can spectroscopic data (NMR, LC-MS) validate the structure and purity of the compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • ¹H NMR : δ 7.30–7.19 (m, aromatic protons), 4.14 (q, OCH₂CH₃), 3.78 (q, CH-NH), and 1.38/1.23 (d/t, CH₃ groups) .
    • ¹³C NMR : δ 172.9 (ester carbonyl), 145.0 (aromatic quaternary carbon), and 49.3 (CH-NH) .
  • LC-MS : Confirm molecular ion [M+H⁺] at m/z 208.1 (C₁₂H₁₇NO₂) .
  • Resolution : Ensure baseline separation of diastereomers (if present) via chiral HPLC .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., dichloromethane to EtOAc) to resolve unreacted amine and ester byproducts .
  • Distillation : For large-scale synthesis, vacuum distillation may isolate the product as a colorless oil (boiling point ~150–160°C at reduced pressure) .
  • Recrystallization : Not typically used due to the compound’s oily nature, but derivatization (e.g., salt formation with HCl) may enable crystallization .

Advanced Research Questions

Q. How can stereochemical control be maintained during derivatization (e.g., alkylation or acylation) of this compound?

Methodological Answer:

  • Chiral auxiliary retention : The (S)-1-phenylethylamine moiety acts as a chiral directing group. Avoid conditions (e.g., strong acids/bases) that could racemize the stereocenter .
  • Reaction design : For alkylation (e.g., with chloroacetone), use mild bases (NaHCO₃) and low temperatures to suppress epimerization. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor the desired diastereomer (e.g., 3 days at 60°C for 21% yield of alkylated product) .

Q. What analytical methods resolve contradictions in reaction yield or stereochemical outcomes?

Methodological Answer:

  • Mechanistic probes : Use deuterated solvents (e.g., CD₃CN) to track proton exchange or intermediates via in-situ NMR .
  • Isotopic labeling : Introduce ¹³C labels (e.g., in the ester carbonyl) to trace reaction pathways via ¹³C NMR or LC-MS .
  • Computational modeling : Density Functional Theory (DFT) can predict transition states and explain unexpected stereochemical outcomes .

Q. How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

  • Structure–Activity Relationship (SAR) : Modify the ester or amine group to enhance binding affinity. For example:
    • Acylation : Introduce a ketone group (e.g., with chloroacetone) to increase lipophilicity and target enzyme active sites .
    • Hydrolysis : Convert the ester to a carboxylic acid for improved solubility in aqueous assays .
  • Biological testing : Use the compound as a scaffold for antimicrobial or enzyme inhibitor studies. Pair with in vitro assays (e.g., MIC determination for antibacterial activity) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in alkylation reactions?

Methodological Answer:

  • Side-reaction identification : Use LC-MS to detect byproducts (e.g., over-alkylation or elimination products) .
  • Stoichiometric adjustment : If excess alkylating agent (e.g., chloroacetone) leads to side reactions, titrate equivalents (e.g., 1.2 eq vs. 1.5 eq) and monitor via TLC .
  • Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency in biphasic systems .

Q. What causes variability in NMR spectral data across different batches?

Methodological Answer:

  • Solvent impurities : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous and free from residual protons .
  • Dynamic effects : Rotameric equilibria (e.g., around the NH group) can split signals. Use variable-temperature NMR to confirm .
  • Enantiomeric contamination : If ee < 99%, diastereotopic protons may split signals. Re-purify via chiral chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.